3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with a 4-iodophenyl group and a 3,4-dimethoxyphenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution with 4-Iodophenyl Group:
Attachment of the 3,4-Dimethoxyphenethylamino Group: This step involves the nucleophilic substitution reaction where the amino group of the 3,4-dimethoxyphenethylamine reacts with the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in research to understand its interactions with biological targets.
Chemical Biology: It serves as a probe to study various biochemical pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
- 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
The presence of the 4-iodophenyl group in 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE imparts unique electronic and steric properties, differentiating it from similar compounds with other halogen substitutions. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZPQOYZNIRKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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